2-(Benzofuran-3-yl)acetic acid can be synthesized through various methods, with the most common approach involving the condensation of 3-bromobenzofuran with sodium malonate, followed by hydrolysis of the resulting ester. PubChem, National Institutes of Health: )
Research suggests that 2-(benzofuran-3-yl)acetic acid may possess various properties and applications in scientific research, although its specific uses are still under investigation. Here are some potential areas of exploration:
2-(Benzofuran-3-yl)acetic acid is an organic compound with the molecular formula and a molar mass of 176.17 g/mol. It features a benzofuran moiety attached to an acetic acid group, which contributes to its unique chemical properties. The compound is known for its diverse applications in medicinal chemistry and organic synthesis. It has a melting point of approximately 90 °C and a boiling point around 331.1 °C, indicating its stability under standard conditions .
2-(Benzofuran-3-yl)acetic acid exhibits notable biological activities, making it a subject of interest in pharmacological research. Some reported activities include:
Several synthesis methods have been developed for 2-(Benzofuran-3-yl)acetic acid:
The applications of 2-(Benzofuran-3-yl)acetic acid span various fields:
Research indicates that 2-(Benzofuran-3-yl)acetic acid interacts with various biological targets, influencing pathways related to inflammation and microbial resistance. Studies have shown that it can modulate enzyme activity, particularly cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes .
Several compounds share structural similarities with 2-(Benzofuran-3-yl)acetic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 2-(benzofuran-3-yl)acetate | 82156-58-9 | 0.90 |
| 2-(6-Hydroxybenzofuran-3-yl)acetic acid | 69716-04-7 | 0.88 |
| Methyl 2-(5-bromobenzofuran-3-yl)acetate | 1420792-94-4 | 0.86 |
| 2-(4,6-Dimethylbenzofuran-3-yl)acetic acid | N/A | 0.87 |
| 2-(5-Ethylbenzofuran-3-yl)acetic acid | N/A | 0.87 |
Uniqueness: While these compounds share similar functional groups or structural motifs, the presence of the benzofuran moiety in 2-(Benzofuran-3-yl)acetic acid imparts distinct biological activities and chemical reactivities that may not be present in its analogs.
Irritant